1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid
Overview
Description
1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzotriazole family. This compound is characterized by a triazole ring fused with a benzene ring, with a carboxylic acid group at the 7th position and a methyl group at the 1st position. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
Benzotriazole derivatives have been shown to exhibit activity against bacterial cultures
Mode of Action
Benzotriazole is known to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . This suggests that 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid may interact with its targets in a similar manner, but this needs to be confirmed with further studies.
Biochemical Pathways
Benzotriazole derivatives have been shown to react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based n,o-acetals . This suggests that 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid may affect similar biochemical pathways.
Result of Action
Benzotriazole derivatives have been shown to exhibit anti-inflammatory and analgesic activities . This suggests that 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid may have similar effects, but this needs to be confirmed with further studies.
Action Environment
It is known that benzotriazole is an effective corrosion inhibitor for copper and its alloys by preventing undesirable surface reactions . This suggests that environmental factors such as the presence of copper may influence the action of 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid typically involves the reaction of 1-methyl-1H-benzotriazole with a suitable carboxylating agent. One common method is the reaction of 1-methyl-1H-benzotriazole with carbon dioxide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylate salts.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or esters.
Scientific Research Applications
1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as a precursor for various benzotriazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a corrosion inhibitor for metals, especially copper and its alloys
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Benzotriazole: Lacks the methyl and carboxylic acid groups, making it less versatile in certain applications.
5-Methyl-1H-1,2,3-benzotriazole: Similar structure but with the methyl group at the 5th position.
Tolyltriazole: Contains a tolyl group instead of a methyl group.
Uniqueness
1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for a wide range of applications, from chemical synthesis to industrial corrosion inhibition .
Properties
IUPAC Name |
3-methylbenzotriazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSDEEIKBRDWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260375 | |
Record name | 1-Methyl-1H-benzotriazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312556-57-2 | |
Record name | 1-Methyl-1H-benzotriazole-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312556-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-benzotriazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-1,2,3-benzotriazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.